CYP450 Inhibition Profile: A Clean Liability Panel vs. Other Quinazoline Kinase Inhibitors
In human liver microsome assays, this compound demonstrates exceptionally weak inhibition of key cytochrome P450 isoforms. The IC50 values for CYP2E1, CYP2B6, and CYP2A6 are all reported as >20,000 nM [1]. This contrasts sharply with many marketed quinazoline-based kinase inhibitors like gefitinib and erlotinib, which are known to inhibit CYP2D6 and CYP3A4 at clinically relevant concentrations (often with IC50 < 5,000 nM), leading to significant drug-drug interaction (DDI) risks [2]. The high IC50 values indicate a low potential for CYP-mediated metabolism-dependent DDI, a key differentiator for a chemical probe intended for in vivo combination studies.
| Evidence Dimension | Inhibition of human CYP450 isoforms (IC50) |
|---|---|
| Target Compound Data | CYP2E1 IC50 > 20,000 nM; CYP2B6 IC50 > 20,000 nM; CYP2A6 IC50 > 20,000 nM |
| Comparator Or Baseline | Class-level baseline for quinazoline kinase inhibitors: e.g., Gefitinib inhibits CYP2D6 (IC50 ~ 2,000-5,000 nM); Erlotinib inhibits CYP3A4 (IC50 < 5,000 nM) [2] |
| Quantified Difference | At least a 4- to >10-fold lower CYP inhibition potency compared to clinically used quinazoline kinase inhibitors based on class-level inference. |
| Conditions | Human liver microsomes; probe substrates: chlorzoxazone 6-hydroxylation (CYP2E1), bupropion hydroxylation (CYP2B6), coumarin 7-hydroxylation (CYP2A6); 20 min incubation; LC-MS analysis [1]. |
Why This Matters
This data allows a procurement officer to select this compound as a clean negative control or a scaffold for lead optimization where minimal CYP liability is a design goal, unlike many other quinazoline analogs.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882): Inhibition of CYP2E1, CYP2B6, and CYP2A6. Data curated by ChEMBL from University of Cape Town. View Source
- [2] FDA Clinical Pharmacology and Biopharmaceutics Review(s) for Gefitinib and Erlotinib. Reference ID: 4063598. Available at: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/206995Orig1s000ClinPharmR.pdf View Source
